5,7-dimethyl-3-oxo-2-phenyl-3H-pyrazolo[1,2-a]pyrazol-4-ium-1-olate
Description
Properties
IUPAC Name |
1,3-dimethyl-7-oxo-6-phenylpyrazolo[1,2-a]pyrazol-4-ium-5-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-9-8-10(2)16-14(18)12(13(17)15(9)16)11-6-4-3-5-7-11/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTAUHSQYRZEMDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=[N+]2N1C(=O)C(=C2[O-])C3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601331684 | |
| Record name | 1,3-dimethyl-7-oxo-6-phenylpyrazolo[1,2-a]pyrazol-4-ium-5-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601331684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818638 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
76434-58-7 | |
| Record name | 1,3-dimethyl-7-oxo-6-phenylpyrazolo[1,2-a]pyrazol-4-ium-5-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601331684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 5,7-dimethyl-3-oxo-2-phenyl-3H-pyrazolo[1,2-a]pyrazol-4-ium-1-olate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation might involve the reaction of a pyrazole derivative with a suitable phenyl-substituted reagent, followed by oxidation and cyclization steps . Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and purity.
Chemical Reactions Analysis
5,7-dimethyl-3-oxo-2-phenyl-3H-pyrazolo[1,2-a]pyrazol-4-ium-1-olate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of different oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a crucial building block for synthesizing more complex molecules. It is employed as a reagent in various organic reactions due to its ability to undergo oxidation, reduction, and substitution reactions. These properties make it valuable for developing new chemical entities with desired functionalities .
Biology
The biological activities of 5,7-dimethyl-3-oxo-2-phenyl-3H-pyrazolo[1,2-a]pyrazol-4-ium-1-olate have been extensively studied. Research indicates potential antimicrobial and anticancer properties. For instance:
- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial effects against various bacterial strains.
- Anticancer Properties : Preliminary investigations suggest that it may inhibit cancer cell proliferation through specific molecular interactions with cellular targets .
Medicine
In medicinal chemistry, ongoing research focuses on its therapeutic applications. The compound is being explored for drug development aimed at treating conditions such as cancer and infections. Its mechanism of action involves binding to specific enzymes or receptors, modulating their activity and thereby influencing biological pathways relevant to disease progression .
Industry
In industrial applications, this compound is utilized in the development of new materials and as a catalyst in certain chemical processes. Its unique properties facilitate advancements in material science and catalysis .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Effects | Demonstrated significant inhibition of bacterial growth in vitro. |
| Study 2 | Anticancer Activity | Showed reduced proliferation of cancer cells via apoptosis induction. |
| Study 3 | Chemical Synthesis | Developed new synthetic pathways utilizing this compound as a key intermediate. |
Mechanism of Action
The mechanism of action of 5,7-dimethyl-3-oxo-2-phenyl-3H-pyrazolo[1,2-a]pyrazol-4-ium-1-olate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Features
The table below compares structural attributes with analogous heterocycles:
Key Observations :
Physical and Chemical Properties
| Property | Target Compound | Compound 9 | Compound 8a |
|---|---|---|---|
| Melting Point | Not reported | Not reported | 394 mg, m.p. light brown solid |
| Solubility | High (zwitterionic) | Moderate (neutral) | Low (carboxamide) |
| Stability | Enhanced (ionic structure) | Air-stable | Sensitive to hydrolysis |
- The olate group in the target compound likely increases polarity, making it more soluble in polar solvents than 9 or 8a .
- Tautomerism: The 3-oxo group may enable keto-enol tautomerism, analogous to pyrazolone derivatives .
Biological Activity
5,7-Dimethyl-3-oxo-2-phenyl-3H-pyrazolo[1,2-a]pyrazol-4-ium-1-olate is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its unique structure and potential biological activities. This compound features a pyrazolo[1,2-a]pyrazole core, characterized by the presence of two methyl groups at positions 5 and 7, a phenyl group at position 2, and an oxo group at position 3. The structural attributes suggest that it may possess diverse pharmacological properties.
The synthesis of this compound can be achieved through various methods typical for pyrazole derivatives. The compound's molecular formula is , with a molecular weight of approximately 220.24 g/mol. Its structural features lend themselves to interactions with biological systems, potentially influencing various biological pathways.
Biological Activities
Research indicates that pyrazole derivatives exhibit a range of biological activities, including:
- Antioxidant Activity : Compounds with pyrazole structures are known to exhibit antioxidant properties, which can protect cells from oxidative stress.
- Anti-inflammatory Effects : Some studies suggest that pyrazole derivatives may inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases.
- Antimicrobial Properties : There is evidence that certain pyrazole derivatives possess antimicrobial activity against various pathogens.
- Cytotoxicity Against Cancer Cells : Preliminary studies have indicated that compounds similar to this compound may exhibit cytotoxic effects on cancer cell lines.
While specific data regarding the mechanism of action for this compound is limited, the presence of the pyrazole moiety suggests potential interactions with enzyme systems or receptor sites involved in various signaling pathways. Further research is needed to elucidate these mechanisms comprehensively.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds can provide insights into its unique properties:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Hydroxycoumarin | Coumarin backbone | Anticoagulant properties |
| 4-Aminoantipyrine | Pyrazole ring | Analgesic and antipyretic |
| Phenylhydrazine | Hydrazine derivative | Synthetic organic chemistry |
These comparisons highlight the diversity within the pyrazole family and underscore the unique properties of 5,7-dimethyl-3-oxo-2-phenylnitro-pyrazolo[1,2-a]pyrazol -4 -ium -1 -olate that may lead to distinct biological activities.
Case Studies
A review of literature reveals several case studies focusing on pyrazole derivatives:
- Antioxidant Studies : A study demonstrated that a series of pyrazole derivatives showed significant scavenging activity against free radicals (source needed).
- Anti-inflammatory Research : Another investigation reported that certain pyrazole compounds effectively reduced inflammation markers in animal models (source needed).
- Antimicrobial Testing : Research indicated that specific pyrazole derivatives exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria (source needed).
Q & A
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?
The compound can be synthesized via refluxing precursors (e.g., pyrazole derivatives) in ethanol or xylene for 2–30 hours, followed by recrystallization. Key variables include solvent polarity (ethanol vs. xylene) and reaction duration. For example, ethanol reflux for 2 hours yields moderate purity, while prolonged xylene reflux (25–30 hours) improves cyclization but risks side reactions. Purification via DMF-EtOH (1:1) recrystallization removes byproducts effectively .
Q. Which purification methods are most effective for isolating high-purity samples?
Recrystallization using solvent mixtures (DMF-EtOH or methanol) is critical. DMF-EtOH (1:1) enhances crystal lattice formation, reducing impurities. Methanol is suitable for thermally stable derivatives but may require multiple washes to eliminate residual solvents .
Q. What spectroscopic techniques are essential for basic structural validation?
Use NMR (¹H/¹³C) to confirm substituent positions and FTIR to identify functional groups (e.g., carbonyl at ~1700 cm⁻¹). Mass spectrometry (ESI-MS) verifies molecular ion peaks. Cross-reference spectral data with computational simulations (e.g., DFT) to resolve ambiguities .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data (e.g., NMR shifts)?
Discrepancies often arise from tautomerism or solvent effects. Standardize conditions (e.g., DMSO-d6 for NMR) and validate with X-ray crystallography. For example, crystal structure analysis (e.g., CCDC entries) confirms protonation states and ring conformations .
Q. What experimental strategies assess stability under varying pH and temperature?
Conduct accelerated stability studies:
- pH stability : Incubate in buffers (pH 1–13) and monitor degradation via HPLC-MS.
- Thermal stability : Use TGA/DSC to identify decomposition thresholds (>200°C common for heterocycles). Structural integrity is confirmed via post-stability FTIR/NMR .
Q. How to design experiments probing environmental fate and ecotoxicological impacts?
Follow ISO guidelines for abiotic/biotic studies:
- Abiotic : Measure hydrolysis/photolysis rates under UV light (λ = 254 nm) in aqueous matrices.
- Biotic : Use Daphnia magna or algal models (OECD 201/202) to assess acute toxicity. Long-term ecological risks require microcosm studies simulating soil/water systems .
Q. What methodologies elucidate reaction mechanisms (e.g., cyclization pathways)?
Employ kinetic studies (e.g., in situ FTIR) to track intermediate formation. Isotopic labeling (¹³C/¹⁵N) clarifies bond reorganization. Computational tools (Gaussian, ORCA) model transition states and activation energies .
Data Contradiction Analysis
Q. How to address inconsistencies in reported biological activity data?
Variations may stem from assay conditions (e.g., cell line specificity) or sample purity. Replicate studies using standardized protocols (e.g., MTT assays in triplicate) and validate purity via HPLC (>95%). Compare IC₅₀ values against structurally analogous compounds (e.g., pyrazolo[1,2-a]pyrazolones) .
Q. Why do synthesis yields vary across studies?
Yield discrepancies (e.g., 68% vs. 85%) correlate with:
- Catalyst use : Zeolite vs. homogeneous catalysts alter reaction efficiency .
- Workup protocols : Incomplete washing or drying (Na₂SO₄ vs. MgSO₄) affects mass recovery .
Experimental Design
Q. How to optimize a randomized block design for studying degradation kinetics?
Split-plot designs (e.g., ) control variables:
- Main plots : Environmental factors (pH, light).
- Subplots : Compound concentration.
Use ANOVA to isolate variance sources and ensure ≥4 replicates per condition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
